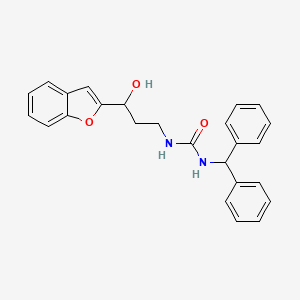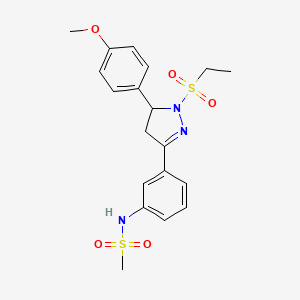
1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a benzhydryl group, a benzofuran moiety, and a hydroxypropyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea typically involves multiple steps, starting with the preparation of the benzhydryl and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:
Step 1: Preparation of benzhydryl chloride from benzhydrol using thionyl chloride.
Step 2: Synthesis of benzofuran-2-yl acetic acid from benzofuran via Friedel-Crafts acylation.
Step 3: Coupling of benzhydryl chloride and benzofuran-2-yl acetic acid in the presence of a base such as sodium hydroxide to form the intermediate.
Step 4: Conversion of the intermediate to the final product through urea formation using isocyanate or carbodiimide reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The benzofuran moiety can be reduced to form a dihydrobenzofuran derivative.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group may interact with hydrophobic pockets in proteins, while the benzofuran moiety can engage in π-π stacking interactions with aromatic residues. The hydroxypropyl group may form hydrogen bonds with polar residues, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea: Features a thiazole ring instead of a hydroxypropyl group, which may alter its chemical reactivity and biological activity.
1-Benzhydryl-3-(benzofuran-2-yl)azetidine: Contains an azetidine ring, which can impact its stability and interaction with biological targets.
1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea: Incorporates a pyrrolidine ring, potentially affecting its pharmacokinetic properties and therapeutic potential.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-benzhydryl-3-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-21(23-17-20-13-7-8-14-22(20)30-23)15-16-26-25(29)27-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,21,24,28H,15-16H2,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAIDQXGDYEIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2430431.png)

![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)

![2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2430437.png)

![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2430442.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)



![4-amino-N-[(oxolan-2-yl)methyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2430448.png)
![4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2430451.png)
